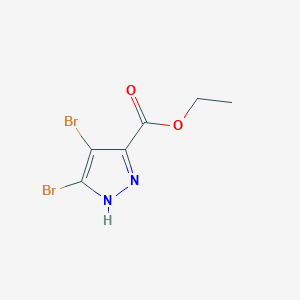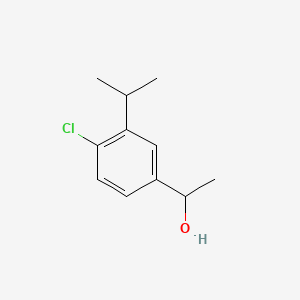
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a thiadiazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and the thiadiazole ring separately, followed by their coupling.
Preparation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with a suitable acid chloride.
Coupling Reaction: The final step involves the coupling of the thiophene ring with the thiadiazole ring using a sulfonamide linkage. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives with new functional groups replacing the chloro or sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)thiophene-2-sulfonamide
- 5-Chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- 5-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide
Uniqueness
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Eigenschaften
Molekularformel |
C7H3ClF3N3O2S3 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
5-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H3ClF3N3O2S3/c8-3-1-2-4(17-3)19(15,16)14-6-13-12-5(18-6)7(9,10)11/h1-2H,(H,13,14) |
InChI-Schlüssel |
HOEWJESFECZEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
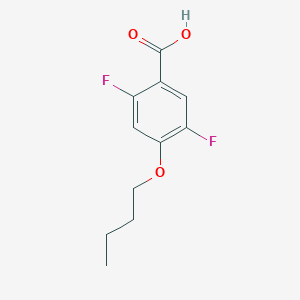
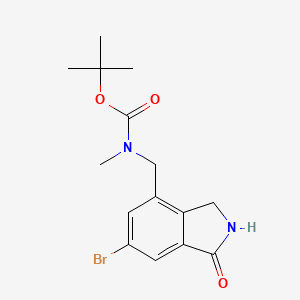
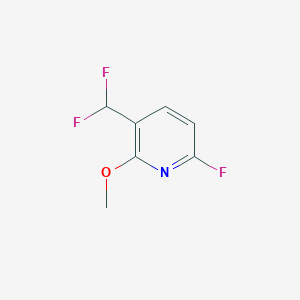
![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

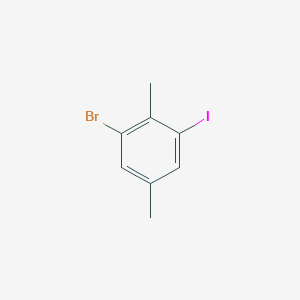

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
